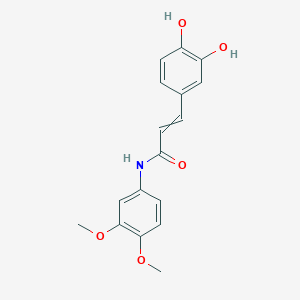![molecular formula C11H10Cl2O5 B14305650 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid CAS No. 119515-19-4](/img/structure/B14305650.png)
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid is a chemical compound known for its unique structure and properties It is derived from 3,6-dichloro-2-methoxybenzoic acid, which is commonly referred to as dicamba
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals due to its herbicidal activity.
Mécanisme D'action
The mechanism of action of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid involves its interaction with specific molecular targetsThe molecular pathways involved include the disruption of normal cell division and elongation processes in plants .
Comparaison Avec Des Composés Similaires
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid can be compared with other similar compounds such as:
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): Shares a similar structure but lacks the propanoic acid ester group.
2,6-Dichlorobenzyl methyl ether: Another chlorinated benzene derivative with different functional groups.
2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A structurally related compound with additional functional groups.
The uniqueness of this compound lies in its specific ester linkage and the presence of both methoxy and dichloro substituents on the benzene ring, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
119515-19-4 |
|---|---|
Formule moléculaire |
C11H10Cl2O5 |
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
2-(3,6-dichloro-2-methoxybenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C11H10Cl2O5/c1-5(10(14)15)18-11(16)8-6(12)3-4-7(13)9(8)17-2/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
NRJOZZLAKKFHFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
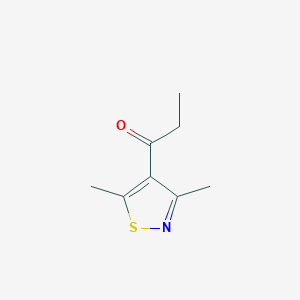
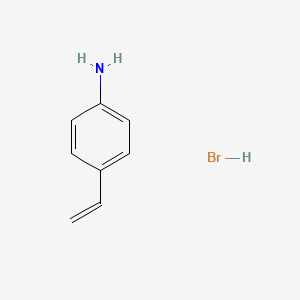
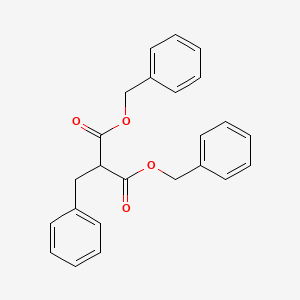
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
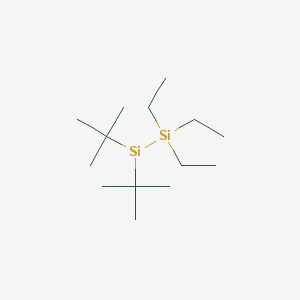
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)

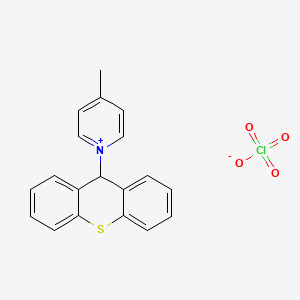
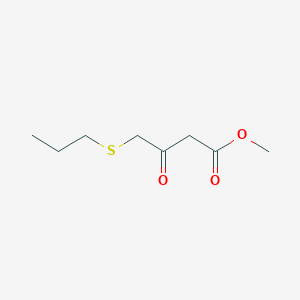

![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)

